molecular formula C6H12O3 B1272503 2-Isobutoxyacetic acid CAS No. 24133-46-8

2-Isobutoxyacetic acid

Cat. No. B1272503
CAS RN: 24133-46-8
M. Wt: 132.16 g/mol
InChI Key: RJZXMJIGAJFDRS-UHFFFAOYSA-N
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Description

2-Isobutoxyacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 2-hydroxyisobutyric acid (2-HIBA) and 2-aminoisobutyric acid (aibH), which share a similar isobutane structure. 2-HIBA is identified as a valuable building block for polymer synthesis, with the potential to be converted into various compounds possessing the isobutane structure, such as methacrylic acid and isobutylene glycol and oxide . The synthesis of related compounds involves biotechnological processes and chemical conversions, which could be relevant to the synthesis and applications of 2-isobutoxyacetic acid.

Synthesis Analysis

The synthesis of compounds related to 2-isobutoxyacetic acid involves both chemical and biotechnological methods. For instance, 2-HIBA can be synthesized through bioisomerization, where a cobalamin-dependent CoA-carbonyl mutase converts 3-hydroxybutyric acid to 2-HIBA . This process is linked to the metabolism of polyhydroxybutyrate (PHB), a bacterial bioplastic. The synthesis of 2-aminoisobutyric acid (aibH) containing complexes is achieved through coordination chemistry, as demonstrated by the formation of various homo- and heterometallic Co(II) complexes .

Molecular Structure Analysis

The molecular structure of 2-isobutoxyacetic acid itself is not detailed in the provided papers. However, the structure of related compounds, such as the Co(II) complexes with 2-aminoisobutyric acid, reveals a range of geometries from distorted tetrahedral metallic clusters to 2-D coordination polymers and metallo-cryptand encapsulated lanthanides . These structures are significant as they provide insight into the coordination chemistry and potential structural frameworks that 2-isobutoxyacetic acid derivatives could form.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-isobutoxyacetic acid. However, they do mention that compounds like 2-HIBA can be accessed by simple chemical conversions from carboxylic acids . This suggests that 2-isobutoxyacetic acid could potentially undergo similar chemical reactions, such as esterification, oxidation, or other transformations relevant to the synthesis of polymers and other chemical products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-isobutoxyacetic acid are not explicitly mentioned, the papers do provide some context for related compounds. For example, the magnetic properties of Co

Scientific Research Applications

1. Ethacrynic Acid: A Potent Diuretic

Ethacrynic acid, chemically related to 2-Isobutoxyacetic acid, has been extensively studied for its potent diuretic properties. It is effective in treating edema associated with cardiac decompensation, renal disease, and hepatic cirrhosis. Additionally, it serves as an antihypertensive agent. Despite its therapeutic benefits, it has notable adverse effects, including alterations in fluid and electrolyte balance and gastrointestinal symptoms (Schneider & Becker, 1966).

2. Alcoholism Treatment: Gamma-Hydroxybutyric Acid

Gamma-hydroxybutyric acid (GHB), a derivative of 2-Isobutoxyacetic acid, has gained interest in the treatment of alcoholism. Studies demonstrate its efficacy in suppressing ethanol withdrawal symptoms and reducing alcohol craving. However, its use requires careful supervision due to potential side effects and the risk of abuse (Poldrugo & Addolorato, 1999).

3. Nabumetone: Anti-Inflammatory Properties

Nabumetone, a nonsteroidal anti-inflammatory prodrug, metabolizes into 6-methoxy-2-naphthylacetic acid (6-MNA), exhibiting potent anti-inflammatory effects. It is primarily used for osteoarthritis and rheumatoid arthritis treatment, providing pain relief and reducing inflammation. Nabumetone's efficacy is comparable to other nonselective COX inhibitors, with a generally favorable tolerance profile (Hedner et al., 2004).

4. Phenoxyacetic Acids in Cytogenetic Studies

Phenoxyacetic acids like 2,4-D and 2,4,5-T, closely related to 2-Isobutoxyacetic acid, have been examined for cytogenetic effects. These studies focus on their potential for inducing micronuclei in erythrocytes, providing insight into their chromosome-breaking activity in mammals (Jenssen & Renberg, 1976).

5. Antiepileptic Drug Therapy Targets: Ketone Bodies

Research on ketone bodies, including acetoacetic acid and β-hydroxybutyric acid, has revealed their potential as new targets for antiepileptic drug therapy. These compounds inhibit the opening of acid-sensing ion channels in rat hippocampal neurons, providing a theoretical basis for exploring new antiepileptic drugs (Zhu et al., 2019).

Safety And Hazards

2-Isobutoxyacetic acid is a slightly hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(2-methylpropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZXMJIGAJFDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377002
Record name 2-isobutoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxyacetic acid

CAS RN

24133-46-8
Record name 2-isobutoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (1.72 g of 60% NaH in oil=1.03 g, 43 mmol) in oil dispersion was washed twice with 10 ml of hexane. THF was added (10 ml) and the mixture was cooled to -15° C. A solution of 2-methyl propanol (2.5 g, 35 mmol) in THF was then added, and the mixture was warmed to 25° C. for 1 hour. The THF was removed by distillation under vacuum and a solution of sodium chloroacetate (5.2 g, 45 mmol) in DMSO (100 ml) was added. The mixture was stirred at room temperature for 20 hours, then diluted with 300 ml. of water. The mixture was extracted twice with 50 ml. of hexane. The agueous phase was acidified with 4 N hydrochloric acid and the product was extracted twice with 100 ml. of ethyl acetate. The combined ethyl acetate layers were washed twice with 100 ml. water, dried over MgSO4, filtered, and the solvent was removed by distillation under reduced pressure to give 4.6g of product as a colorless oil. Yield of product=99.6%.
Quantity
1.72 g
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reactant
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10 mL
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2.5 g
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5.2 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Dei Cas, R Paroni, A Saccardo, E Casagni… - … of Chromatography B, 2020 - Elsevier
… Serum (50 μL) was deproteinized with 100 μL of cold-isopropanol and added with 10 μL of IS (2-isobutoxyacetic acid, 2.5 μg/mL). After centrifugation (13400 RPM, 5 min) 100 μL of …
Number of citations: 32 www.sciencedirect.com
X Feng, L Ding, G Ma, Y Zhang, Y Sun, Z Li, X Tao… - Molecules, 2022 - mdpi.com
… The brief procedure was as follows: 50 μL of serum was deproteinized with 100 μL of cold–isopropanol and added with 10 μL of 2–isobutoxyacetic acid (2.5 μg/mL). After centrifugation, …
Number of citations: 3 www.mdpi.com
LM Yanckello, YH Chang, MK Sun, G Chlipala… - Frontiers in …, 2022 - frontiersin.org
… Samples were prepared for LCMS by adding 200 µL of isopropyl alcohol containing an internal standard 2-isobutoxyacetic acid (15 µg/mL) to 20 mg of cecal contents in a 1.5 mL …
Number of citations: 4 www.frontiersin.org
P Chalova, A Tazky, L Skultety, L Minichova… - Frontiers in …, 2023 - frontiersin.org
… Finally, 2-isobutoxyacetic acid was used as a suitable IS for quantification purposes. The method was applied to investigate the physiological ranges of SCFAs and medium-chain fatty …
Number of citations: 1 www.frontiersin.org
N Trivedi, HE Erickson, V Bala, YS Chhonker… - International journal of …, 2022 - mdpi.com
Fatty acids are widespread naturally occurring compounds, and essential constituents for living organisms. Short chain fatty acids (SCFAs) appeared as physiologically relevant …
Number of citations: 1 www.mdpi.com
S Briganti, M Maiellaro, G Bottillo, L Sciuto… - Liquid …, 2023 - Elsevier
… Serum and plasma volumes ranging from 10 to 100 μL are deproteinized with cold isopropanol or acetonitrile and are mixed with ISTDs mixtures, such as 2-isobutoxyacetic acid or 13C-…
Number of citations: 0 www.sciencedirect.com

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